N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
The exact mass of the compound this compound is 425.1254672 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-5-7-15(8-13(11)3)27-20(29)18-19(21(27)30)26(25-24-18)10-17(28)23-16-9-14(22)6-4-12(16)2/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZZRLIBGGZUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chloro-substituted methylphenyl group linked to a pyrrolo-triazole moiety. The molecular formula is , and it exhibits significant molecular complexity which may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : Many derivatives of triazole compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Receptor Modulation : The compound may also interact with G-protein-coupled receptors (GPCRs), potentially affecting signaling pathways related to pain and inflammation.
Anticancer Properties
Several studies have indicated that compounds structurally related to this compound exhibit anticancer activity. For instance:
- Cell Line Studies : In vitro studies demonstrated that similar triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that related compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is likely related to disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Case Studies
- Study on Anticancer Effects : A study published in 2020 investigated the effects of a triazole derivative on breast cancer cell lines. Results showed a significant reduction in cell viability after treatment with the compound at varying concentrations.
- Antimicrobial Efficacy Assessment : A 2021 study evaluated the antimicrobial properties of related compounds against common pathogens. The results indicated a promising inhibitory effect on both Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific pathways involved in tumor growth and proliferation.
- Case Studies : Studies have demonstrated efficacy in various cancer cell lines (e.g., breast cancer and leukemia) where they induce apoptosis and inhibit cell migration.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli has shown significant inhibition of growth.
- Potential Applications : This property suggests its use in developing new antibiotics or treatments for resistant infections.
Drug Development
The unique structure of this compound makes it a candidate for:
- Targeted Therapy : Its ability to modulate specific biological targets can lead to the development of targeted therapies for diseases like cancer.
- Combination Therapies : Preliminary studies suggest that it may enhance the efficacy of existing therapies when used in combination.
Toxicological Studies
Understanding the safety profile of this compound is crucial:
- Toxicity Assessments : Research has indicated low toxicity in animal models at therapeutic doses.
- Long-term Effects : Ongoing studies are necessary to evaluate long-term effects and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
